molecular formula C9H15N5 B1326527 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine CAS No. 856973-81-4

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Cat. No.: B1326527
CAS No.: 856973-81-4
M. Wt: 193.25 g/mol
InChI Key: XEKHYAPKOUIALX-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

This compound acts as a PDGF receptor tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases . This interaction results in the inhibition of numerous downstream processes that are critical for cell proliferation and survival .

Biochemical Pathways

The compound’s action on the Proto-oncogene tyrosine-protein kinase Src affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival, which can lead to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of diseases such as leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and specific characteristics of the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as tyrosine kinases, which are crucial for various cellular processes. The interaction between this compound and tyrosine kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of various signaling pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are profound and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain types of cells, thereby reducing the growth of tumors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. The inhibition of these enzymes results in the disruption of signaling pathways that are essential for cell survival and proliferation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to vital organs and adverse effects on overall health. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby reducing the availability of these essential building blocks for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine typically involves the reaction of 4-methylpiperazine with 2-chloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

    Chemical Biology: The compound is used in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is employed in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with broader activity against multiple kinases.

    Nilotinib: A selective tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.

Uniqueness

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activity and selectivity. Its methylpiperazine moiety and pyrimidine ring contribute to its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKHYAPKOUIALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648788
Record name 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856973-81-4
Record name 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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